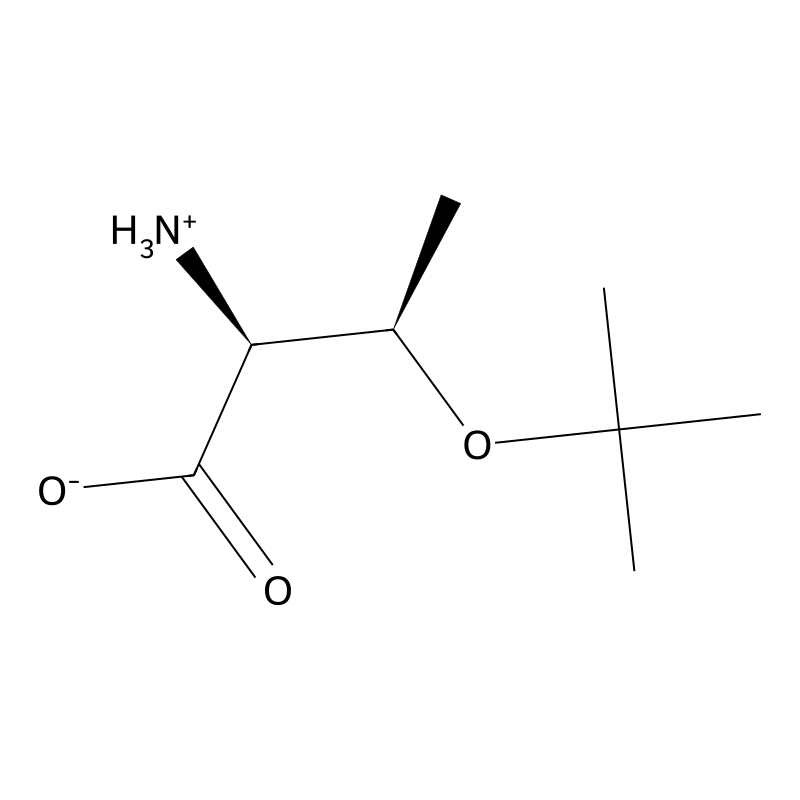

H-Thr(tBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

O-tert-Butyl-L-threonine is a versatile building block used in the synthesis of various biologically active molecules, including peptides, peptidomimetics, and pharmaceuticals. The tert-butyl group serves as a protecting group for the hydroxyl group on the threonine side chain, allowing for selective modification of other functional groups within the molecule. After the desired modifications are complete, the tert-butyl group can be easily removed under mild acidic conditions. This controlled protection and deprotection strategy is crucial for the efficient synthesis of complex molecules with precise stereochemistry.

Chiral Recognition and Asymmetric Catalysis:

O-tert-Butyl-L-threonine can be incorporated into chiral ligands for asymmetric catalysts, enabling the selective synthesis of enantiopure compounds. The presence of the chiral threonine moiety allows the catalyst to distinguish between different enantiomers of reactants, leading to the formation of a specific desired product. This is particularly valuable in the development of pharmaceuticals and other biologically active molecules, where chirality often plays a critical role in determining their activity and safety.

Polymer Chemistry:

O-tert-Butyl-L-threonine derivatives can be employed in the synthesis of chiral polymers. These polymers possess unique properties due to their inherent chirality, making them valuable for various applications, including drug delivery, bioconjugation, and asymmetric catalysis. For instance, research has explored the use of O-tert-Butyl-L-threonine-derived polymers for controlled drug release, where the chiral polymer matrix can interact with specific biological targets for targeted delivery.

O-tert-Butyl-L-threonine is a synthetic derivative of the amino acid L-threonine, characterized by the presence of a tert-butyl group attached to the hydroxyl group of the threonine molecule. This modification enhances its stability and solubility, making it useful in various biochemical applications. The molecular formula of O-tert-Butyl-L-threonine is C₈H₁₇NO₃, with a molecular weight of 175.23 g/mol. It typically appears as a solid at room temperature, with a melting point ranging from 59 to 61 °C and exhibits specific optical activity, noted as [α]20/D −10±1° when dissolved in methanol .

The reaction mechanism primarily involves the substitution of the hydroxyl group on the threonine molecule with a tert-butyl group, leading to the formation of O-tert-Butyl-L-threonine. This reaction can be carried out under varying temperatures and conditions to optimize yield and purity.

O-tert-Butyl-L-threonine exhibits notable biological activity, particularly as a bactericidal agent. It has been identified as an inhibitor of bacterial growth, which positions it as a potential candidate for antibiotic development . Additionally, due to its structural similarity to natural amino acids, it may play roles in peptide synthesis and other biochemical pathways.

Synthesis methods for O-tert-Butyl-L-threonine can vary based on desired purity and yield. The following outlines two primary methods:

- Direct Reaction with Tert-Butyl Reagents:

- L-threonine is mixed with tert-butyl alcohol or tert-butyl methyl ether in an organic solvent.

- A solid acid catalyst is added, and the mixture is heated to facilitate the reaction.

- After completion, the product is purified through filtration and distillation.

- Use of Isobutene:

O-tert-Butyl-L-threonine finds applications primarily in:

- Peptide Synthesis: It serves as a protected form of threonine in peptide synthesis, particularly for glycopeptides .

- Antibiotic Research: Its bactericidal properties make it a candidate for developing new antibiotics.

- Biochemical Studies: Its stability allows for use in various biochemical assays and research studies involving amino acids.

Interaction studies involving O-tert-Butyl-L-threonine focus on its behavior in biological systems and its interactions with other biomolecules. Research indicates that its modified structure may influence its binding affinities compared to unmodified L-threonine, potentially affecting enzyme interactions and metabolic pathways. Further studies are needed to elucidate its complete interaction profile within cellular environments.

O-tert-Butyl-L-threonine shares structural similarities with several other amino acid derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Threonine | Natural amino acid | Precursor for O-tert-Butyl-L-threonine |

| O-Benzyl-L-threonine | Benzyl group instead of tert-butyl | Different protective group affects reactivity |

| N-(Benzyloxy)carbonyl-O-tert-butyl-L-threonine | Contains benzyloxycarbonyl group | Used for peptide synthesis; different protective strategy |

| D-Allothreonine | Isomeric form of threonine | Different stereochemistry affects biological activity |

O-tert-Butyl-L-threonine's unique tert-butyl modification enhances its stability and solubility compared to these compounds, making it particularly valuable in synthetic chemistry and biological applications. Its distinct properties allow it to function effectively as both a building block in peptide synthesis and as an antimicrobial agent.

O-tert-Butyl-L-threonine (CAS 4378-13-6) is a chemically modified derivative of the proteinogenic amino acid L-threonine. Its molecular formula is $$ \text{C}8\text{H}{17}\text{NO}3 $$, with a molecular weight of 175.23 g/mol. The compound retains the (2S,3R) stereochemistry of native L-threonine at the α- and β-carbon positions, while the hydroxyl group at the β-carbon is substituted with a tert-butyl ($$ \text{C}(\text{CH}3)_3 $$) group. This modification introduces significant steric bulk and hydrophobicity, altering the molecule’s conformational flexibility and solubility profile compared to its parent amino acid.

Key Structural Features:

The tert-butyl group acts as a protective moiety, shielding the hydroxyl oxygen during synthetic processes such as peptide bond formation. This protection is reversible under mild acidic conditions, enabling its use in solid-phase peptide synthesis (SPPS).

Crystallographic Characterization and Conformational Studies

While direct X-ray crystallographic data for O-tert-Butyl-L-threonine are limited in publicly available literature, analogous compounds like Fmoc-O-tert-butyl-threonine derivatives have been characterized. For example, fluorinated analogs such as 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine exhibit well-defined crystallographic structures, confirming the (2S,3R) configuration and the spatial orientation of the tert-butyl group. These studies highlight the tert-butyl group’s role in stabilizing specific conformations through steric interactions, which can influence peptide backbone geometry.

In solution, nuclear magnetic resonance (NMR) studies of tert-butyl-modified amino acids reveal sharp singlet resonances at ~1.2 ppm for the nine equivalent methyl protons, a signature of the tert-butyl group’s rapid rotational symmetry. This property makes O-tert-Butyl-L-threonine a valuable probe for studying peptide dynamics and intermolecular interactions.

Comparative Analysis with Native L-Threonine Structure

The tert-butyl modification fundamentally alters the physicochemical and functional properties of L-threonine:

- Hydrophobicity: The logarithmic partition coefficient ($$ \log P $$) increases from -2.59 (native threonine) to ~1.5, enhancing membrane permeability.

- Hydrogen Bonding: The protected hydroxyl group eliminates hydrogen-bonding capacity at the β-carbon, affecting protein folding and ligand-receptor interactions.

- Synthetic Utility: Unlike native threonine, which requires orthogonal protection strategies, O-tert-Butyl-L-threonine simplifies stepwise peptide assembly by reducing side reactions.

O-tert-Butyl-L-threonine exhibits distinctive thermal behavior characterized by decomposition rather than traditional melting. The compound demonstrates thermal stability up to approximately 244-247°C, at which point it undergoes decomposition rather than melting [1] [2] [3]. This decomposition temperature represents a critical threshold where the molecular structure becomes unstable and breaks down into constituent components.

The decomposition process occurs at 260°C under controlled conditions, as determined through thermogravimetric analysis [4]. This thermal behavior is consistent with other amino acid derivatives that contain bulky protecting groups. The tert-butyl ether linkage is particularly susceptible to thermal cleavage, with studies on similar tert-butyl ethers showing decomposition following first-order kinetics with activation energies ranging from 59,740 to 61,535 J/mol [5] [6].

Research on amino acid thermal degradation indicates that threonine-containing compounds follow irreversible first-order reaction kinetics during pyrolytic processes, with activation energies typically ranging from 88.5 to 137.44 kJ/mol [7]. The thermal decomposition of O-tert-Butyl-L-threonine likely proceeds through elimination of isobutene and formation of L-threonine or its degradation products, similar to other tert-butyl ether compounds [5] [8].

The compound requires storage at room temperature with recommendations for cool, dark conditions below 15°C to maintain long-term stability [4]. Under normal handling conditions, the compound remains stable, but exposure to heat, sparks, and flame should be avoided due to its combustible nature [9]. The low vapor pressure of 0.0014 mmHg at 25°C indicates minimal volatility under standard conditions [1] [2].

Solubility Behavior in Organic and Aqueous Media

The solubility profile of O-tert-Butyl-L-threonine reflects its amphiphilic nature, possessing both hydrophobic tert-butyl groups and hydrophilic amino acid functionality. In aqueous systems, the compound exhibits limited solubility due to the hydrophobic tert-butyl protecting group that significantly reduces water affinity compared to unprotected threonine [10].

Comparative solubility studies with L-threonine demonstrate distinct patterns across various solvent systems. At 298.15 K, L-threonine shows solubilities of 0.8220 mol/kg in water, 0.3101 mol/kg in ethylene glycol, 0.1337 mol/kg in dimethylformamide, 0.1107 mol/kg in dimethyl sulfoxide, and 0.1188 mol/kg in acetonitrile [10]. The tert-butyl protection significantly alters these solubility patterns.

In organic media, O-tert-Butyl-L-threonine demonstrates good solubility in dimethylformamide, which has been confirmed for both the compound itself and related Boc-protected derivatives [11] [12]. The Fmoc-protected derivative shows almost transparent dissolution in ethyl acetate [13], indicating favorable interactions with ester solvents. Chloroform solubility has been documented for related N-methyl derivatives [14], suggesting good compatibility with chlorinated solvents.

The solubility behavior in alcoholic media varies, with methanol being used as the standard solvent for optical rotation measurements at 2% concentration [4]. This indicates sufficient solubility for analytical purposes while maintaining the integrity of chiral measurements. The compound's solubility in mixed aqueous-organic systems follows patterns typical of protected amino acids, where increasing organic content generally enhances dissolution.

Acid-Base Characteristics and pKa Determination

O-tert-Butyl-L-threonine exhibits zwitterionic behavior characteristic of amino acid derivatives, with the acid-base properties primarily governed by the amino and carboxyl functional groups [15]. Predictive calculations estimate the pKa value at 2.14 ± 0.10 [1] [2], which reflects the carboxylic acid dissociation in aqueous solution.

The compound maintains structural integrity across a broad pH range, with synthesis conditions successfully employing pH 8 systems without degradation [16]. This pH stability is crucial for synthetic applications and indicates robust buffering capacity in the physiological pH range. The isoelectric point is expected to be similar to threonine at approximately 6.0, based on the similar ionizable groups present in the molecule [15].

The optical activity of [α]20/D = -43 ± 2° (C=2, methanol) provides a reliable indicator of structural integrity and chiral purity [17] [4]. This specific rotation value remains consistent across different suppliers and synthesis methods, demonstrating the stability of the chiral centers under normal storage and handling conditions.

The acid-base behavior influences the compound's reactivity in coupling reactions and protection strategies. The amino group remains available for acylation reactions, while the carboxylic acid can participate in esterification or amide formation. The tert-butyl ether protection effectively blocks the hydroxyl group from participating in side reactions during peptide synthesis protocols.

Chiral Purity Assessment and Racemization Studies

O-tert-Butyl-L-threonine possesses two chiral centers with (2S,3R) configuration, requiring careful assessment of enantiomeric purity [18] [19]. The specific rotation of [α]20/D = -43 ± 2° (C=2, methanol) serves as a primary indicator of chiral integrity, with this value remaining consistent across commercial suppliers and synthesis batches [17] [4].

Commercial specifications typically guarantee >98% enantiomeric purity [17] [4], achieved through careful synthesis and purification protocols. The stability of the chiral centers under normal storage conditions is excellent, with racemization occurring only under extreme conditions involving strong bases or elevated temperatures.

Studies on related trifluorothreonine derivatives demonstrate that racemization can be completely suppressed during solid-phase peptide synthesis through optimized coupling conditions [20]. The use of N,N'-diisopropylcarbodiimide with 1-hydroxybenzotriazole at 0°C for 20 hours, combined with copper(II) chloride when the amino acid is the first residue attached to resin, prevents detectable racemization [20].

The protected form of O-tert-Butyl-L-threonine shows enhanced resistance to racemization compared to free threonine [20]. This protection effect results from reduced acidity of the α-hydrogen due to the electron-donating tert-butyl group and steric hindrance around the chiral centers. Fluorine-19 nuclear magnetic resonance spectroscopy and chiral chromatography provide sensitive methods for detecting trace racemization when required [20].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant